N-Propanoyl-N-propylpropanamide
Description
N-Propanoyl-N-propylpropanamide is a tertiary amide characterized by a propanamide backbone with both a propanoyl (CH₂CH₂CO-) and a propyl (CH₂CH₂CH₂-) group attached to the nitrogen atom. Tertiary amides like this are typically less polar than primary or secondary amides, which may influence solubility and reactivity.
Properties
CAS No. |
10601-71-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-propanoyl-N-propylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-7-10(8(11)5-2)9(12)6-3/h4-7H2,1-3H3 |
InChI Key |
VVBABNGTISDSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CC)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propanoyl-N-propylpropanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with propylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3CH2COCl+CH3CH2CH2NH2→CH3CH2CONHCH2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of propionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Propanoyl-N-propylpropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield propionic acid and propylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, alcohols) under appropriate conditions.
Major Products Formed
Hydrolysis: Propionic acid and propylamine.
Reduction: Propylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
Scientific Research Applications
N-Propanoyl-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Propanoyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares N-Propanoyl-N-propylpropanamide with structurally related amides:
Key Observations:
- Molecular Complexity: this compound is intermediate in complexity between simpler amides (e.g., N-Propylpropanamide) and highly substituted derivatives (e.g., the piperidinyl-phenyl compound).
- Pharmaceutical Relevance : The piperidinyl-phenyl derivative (CAS 61086-18-8) is explicitly used in pharmaceutical synthesis, suggesting that bulky substituents on the amide nitrogen may enhance bioactivity or binding specificity .
Reactivity and Stability
- This compound: Tertiary amides are generally more hydrolytically stable than primary/secondary amides due to steric hindrance. However, under strongly acidic or basic conditions, hydrolysis to carboxylic acids and amines may still occur.
- N-Propylpropanamide : As a secondary amide, it is more reactive toward hydrolysis and may form salts with strong acids .
- N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide : The methoxymethyl and piperidinyl groups could introduce additional reactivity, such as susceptibility to oxidation or nucleophilic substitution at the methoxy group .
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